molecular formula C17H14N6O B2518194 N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine CAS No. 946218-82-2

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine

Cat. No.: B2518194
CAS No.: 946218-82-2
M. Wt: 318.34
InChI Key: OHQIGPIKLTUXKG-UHFFFAOYSA-N
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Description

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is a complex organic compound that features a pteridine core substituted with a furan-2-ylmethyl group at the N2 position and a phenyl group at the N4 position

Mechanism of Action

Target of Action

The primary target of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is the epidermal growth factor receptor (EGFR) . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these cells may divide excessively in the presence of epidermal growth factor .

Mode of Action

This compound interacts with its target, the EGFR, by inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of chemical reactions inside the cell that instruct the cell to grow and divide. By blocking this signaling pathway, the compound can slow down the growth and division of cancer cells .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is involved in cell growth and division . When EGFR is activated, it triggers a cascade of biochemical reactions inside the cell that lead to various outcomes, including cell proliferation, differentiation, and survival. By inhibiting EGFR, this compound disrupts this cascade, potentially leading to a slowdown or halt in the growth and division of cancer cells .

Result of Action

The primary result of this compound’s action is the inhibition of EGFR, leading to a disruption in the signaling pathways that promote cell growth and division . This can result in a slowdown or halt in the growth and division of cancer cells, potentially leading to a reduction in the size of tumors or a slowdown in their growth .

Safety and Hazards

The safety and hazards associated with furan derivatives can vary widely and depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

The field of furan chemistry is a vibrant area of research. Furan derivatives are being explored for their potential applications in various fields, including the synthesis of bio-based amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pteridine core, which can be synthesized through the condensation of appropriate precursors. The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pteridine core under basic conditions. The phenyl group can be introduced through a similar substitution reaction using a phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction rates and yields for similar compounds . Additionally, the use of efficient coupling reagents and catalysts can further enhance the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halides or other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N2-(furan-2-ylmethyl)-N4-methylpteridine-2,4-diamine: Similar structure but with a methyl group instead of a phenyl group.

    N2-(furan-2-ylmethyl)-N4-benzylpteridine-2,4-diamine: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is unique due to the combination of the furan-2-ylmethyl and phenyl groups, which can confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-10H,11H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQIGPIKLTUXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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